molecular formula C14H18N4O B2658372 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile CAS No. 338396-63-7

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile

Cat. No.: B2658372
CAS No.: 338396-63-7
M. Wt: 258.325
InChI Key: CFSYTJDBRMGRAT-UHFFFAOYSA-N
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Description

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C14H18N4O. It is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an imino group attached to a propanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-(4-methoxyphenyl)piperazine with a suitable nitrile derivative under controlled conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules .

Scientific Research Applications

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the imino and nitrile groups.

    3-Imino-3-[4-(4-chlorophenyl)piperazin-1-yl]propanenitrile: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.

    3-Imino-3-[4-(4-methylphenyl)piperazin-1-yl]propanenitrile: Contains a methylphenyl group instead of a methoxyphenyl group.

Uniqueness

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence the compound’s electronic properties and interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-19-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14(16)6-7-15/h2-5,16H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSYTJDBRMGRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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